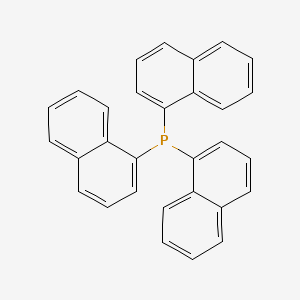
1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate” is a complex organic molecule. It contains a trifluoroethyl group, a chlorophenyl group, and a methylbenzenesulfonate group . These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoroethyl group would likely add electronegativity to the molecule, while the chlorophenyl and methylbenzenesulfonate groups could contribute to the compound’s overall shape and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility, melting point, and boiling point would all be influenced by the types of atoms in the compound and the bonds between them .Applications De Recherche Scientifique
Radiolabeling and Imaging
1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate has applications in the field of radiolabeling and imaging. Specifically, its derivatives have been utilized in synthesizing 18F-labeled compounds for positron emission tomography (PET) imaging. For instance, the compound was employed in the two-step synthesis of 18F-labeled vorozole analogues, which are potential PET tracers for aromatase imaging. The synthesis involved nucleophilic fluorination steps using the compound as a precursor, yielding compounds with high specific radioactivities (Erlandsson et al., 2008).
Organic Synthesis and Derivatization
The chemical is also significant in organic synthesis, particularly as a scaffold for further derivatization. For instance, derivatives of this compound have been utilized in the synthesis of 1,4-dihydropyridine, a versatile scaffold in medicinal chemistry. This scaffold is not only crucial in drug development but also serves as a hydrogen transfer reagent, mimicking reducing agents like NAD(P)H. This showcases the compound's utility in synthetic organic chemistry and its potential for creating a diverse range of molecular entities (Borgarelli et al., 2022).
Reactivity Studies
Studies have also been conducted on the reactivity of compounds structurally similar to 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate with various nucleophiles. These studies provide valuable insights into the chemical behavior and potential applications of such compounds in synthetic chemistry. For example, systematic studies on the reactivity of derivatives with different classes of nucleophiles have been performed, highlighting the compound's versatility in chemical reactions (Forcellini et al., 2015).
Photolithography and Polymer Resists
Derivatives of 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate have been explored as potential photoacid generators for photolithographic processes. These compounds are significant in the development of polymer resists used in the semiconductor industry. The ability of these compounds to generate acids upon irradiation makes them suitable for creating fine patterns on semiconductor substrates (Plater et al., 2019).
Material Science and Corrosion Inhibition
In the field of material science, derivatives of this compound have been investigated for their anti-corrosion properties. Specifically, the compound has been used to synthesize organic dyes with potential applications in corrosion inhibition, showcasing its utility in protecting metals and alloys from corrosive environments (Arrousse et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)-2,2,2-trifluoroethyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3O3S/c1-10-2-8-13(9-3-10)23(20,21)22-14(15(17,18)19)11-4-6-12(16)7-5-11/h2-9,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWHJFWWNZKIII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301302 |
Source


|
| Record name | 1-(4-chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate | |
CAS RN |
907175-73-9 |
Source


|
| Record name | 1-(4-chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

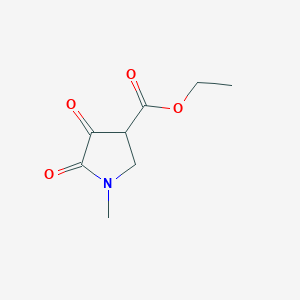
![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)
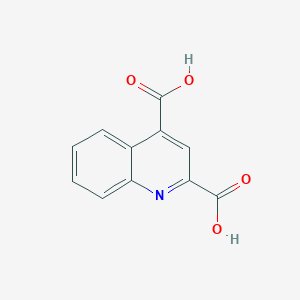
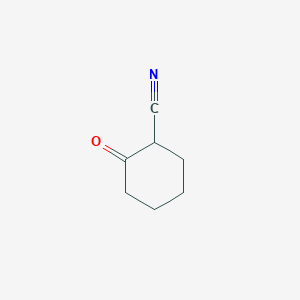



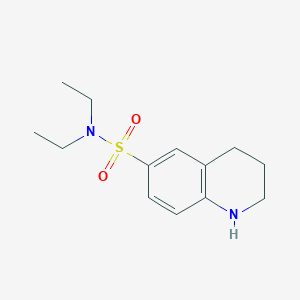
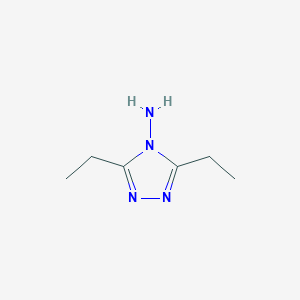


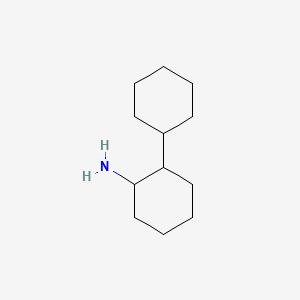
![6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1296258.png)
